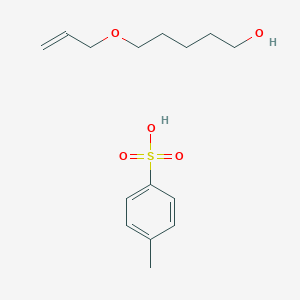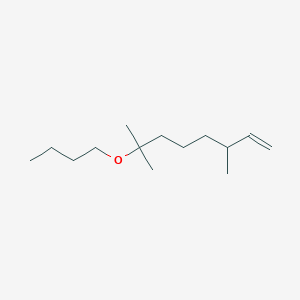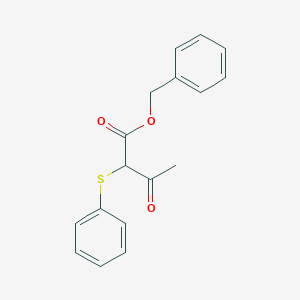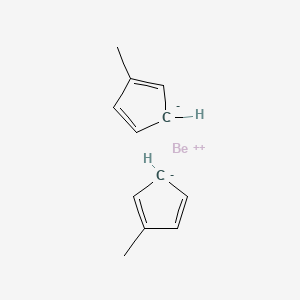
4-Methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 5-prop-2-enoxypentan-1-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is reversible and can be driven to completion by controlling the reaction conditions. On the other hand, 5-prop-2-enoxypentan-1-ol can be synthesized through the reaction of 5-pentanol with propylene oxide under basic conditions .
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure consistent product quality and yield . The production of 5-prop-2-enoxypentan-1-ol in an industrial setting typically involves the use of high-pressure reactors and catalysts to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding sulfonates.
Substitution: It can undergo electrophilic aromatic substitution reactions.
5-Prop-2-enoxypentan-1-ol can undergo:
Nucleophilic substitution: The hydroxyl group can be substituted by various nucleophiles.
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly used.
Major Products Formed
Oxidation of 4-Methylbenzenesulfonic acid: Forms sulfonic acid derivatives.
Reduction of 4-Methylbenzenesulfonic acid: Forms sulfonates.
Substitution reactions of 5-Prop-2-enoxypentan-1-ol: Forms various substituted alcohols.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. It can also participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group . The 5-prop-2-enoxypentan-1-ol component can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the 5-prop-2-enoxypentan-1-ol component.
Benzenesulfonic acid: Similar sulfonic acid group but lacks the methyl group.
Methanesulfonic acid: Similar sulfonic acid group but lacks the aromatic ring.
Eigenschaften
CAS-Nummer |
172147-62-5 |
|---|---|
Molekularformel |
C15H24O5S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol |
InChI |
InChI=1S/C8H16O2.C7H8O3S/c1-2-7-10-8-5-3-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2,9H,1,3-8H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
ZBXOZMZQDCJECG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)







